Sorbitan trioleate-CP

Description

Properties

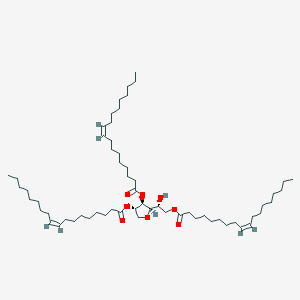

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-bis[[(Z)-octadec-9-enoyl]oxy]oxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNRGEMZNWHCGA-PDKVEDEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H108O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891917 | |

| Record name | 1,4-Anhydro-2,3,6-tri-O-(9Z)-octadec-9-enoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Derivatization Methodologies of Sorbitan Trioleate and Its Ethoxylated Analogues

Esterification Pathways for Sorbitan (B8754009) Trioleate Synthesis

Sorbitan Trioleate is commercially synthesized through the esterification of sorbitol and its anhydro form, sorbitan, with oleic acid. The primary method employed is direct esterification, which can be performed in one or two steps.

Direct Esterification of Sorbitol with Oleic Acid

The most common industrial route to Sorbitan Trioleate is the direct esterification of sorbitol with oleic acid. researchgate.net This process is typically conducted at elevated temperatures and involves the simultaneous intramolecular dehydration (cyclization) of sorbitol to form sorbitan and the esterification of the hydroxyl groups with oleic acid. google.comgoogle.com

There are two main approaches to this synthesis:

One-Step Process: Sorbitol and oleic acid are reacted together in a single stage. researchgate.netgoogle.com This method requires careful control as the cyclization of sorbitol to sorbitan and the subsequent esterification occur concurrently. google.com

Two-Step Process: This method involves the initial dehydration of sorbitol to produce sorbitan, followed by the esterification of the sorbitan with oleic acid in a separate step. researchgate.netbtsjournals.com While more complex, this approach can offer better control over the formation of the desired sorbitan isomers before the esterification reaction. btsjournals.com

The direct reaction of sorbitol with fatty acids, often catalyzed by a base, is a well-established method for producing fatty acid esters of sorbitan. google.comgoogleapis.com The final product is a mixture that includes Sorbitan Trioleate alongside mono- and diesters and other polyoleates. btsjournals.comhuanachemical.com

Catalytic Systems in Sorbitan Trioleate Production

The choice of catalyst is critical in the synthesis of Sorbitan Trioleate, as it influences both the etherification of sorbitol and the esterification with oleic acid. google.com The catalysis of esterification can be achieved through either general acid or base catalysis. google.com

Common catalytic systems include:

Alkali Catalysts: Basic catalysts, such as sodium hydroxide (B78521), are frequently used to promote the esterification reaction. researchgate.netgoogle.com

Acid Catalysts: Acidic catalysts are employed to facilitate the intramolecular dehydration of sorbitol to sorbitan. researchgate.netgoogle.com

Mixed Catalyst Systems: Often, a combination of acidic and basic catalysts is used. In such systems, the acid component drives the etherification (sorbitan formation), while the basic component catalyzes the esterification. google.com A specific example is a system comprising phosphorous acid and an alkali metal hydroxide. google.com

Neutral Catalysts: Innovative neutral catalysts have been developed that can effectively catalyze both the etherification and esterification reactions simultaneously, simplifying the one-step process. google.com

Enzymatic Catalysts: Lipases, such as Novozym 435, are used as biocatalysts for the esterification of sorbitan with oleic acid. researchgate.net This approach offers high selectivity, particularly for producing monoesters, and proceeds under milder conditions compared to chemical synthesis. researchgate.net

| Catalyst Type | Primary Function | Examples | Process Step |

|---|---|---|---|

| Alkali (Base) | Esterification | Sodium Hydroxide, Potassium Hydroxide | Esterification |

| Acid | Etherification (Sorbitol Dehydration) | Phosphorous Acid, Sulfuric Acid | Sorbitan Formation |

| Mixed System | Etherification & Esterification | Phosphorous Acid & Alkali Metal Hydroxide | One-Step Synthesis |

| Neutral | Etherification & Esterification | Proprietary Neutral Catalysts | One-Step Synthesis |

| Enzymatic | Esterification | Lipase (B570770) (e.g., Novozym 435) | Esterification |

Process Optimization and Yield Enhancement Strategies

Optimizing the reaction conditions is crucial for maximizing the yield of Sorbitan Trioleate and ensuring the quality of the final product. Key strategies include manipulating reaction parameters, employing advanced catalytic systems, and refining process design.

Temperature and Time Control: The reaction temperature is typically maintained between 210-230°C for 5-7 hours to ensure the reaction proceeds to completion, as monitored by the acid value of the mixture. google.com

Reactant Stoichiometry: The molar ratio of sorbitol to oleic acid is a critical parameter, with typical feed ratios ranging from 1:1 to 1:2. google.com

Catalyst Modification: The use of modified catalyst systems can lead to significant process improvements, such as shorter reaction times or the ability to use lower reaction temperatures, which can enhance the properties of the final product, like color and odor. google.com

Solvent-Free and Reduced-Pressure Systems: Conducting the reaction in a solvent-free system reduces environmental impact and simplifies product purification. researchgate.net The application of a reduced-pressure (vacuum) system is particularly effective for removing water, a byproduct of the esterification reaction. This shifts the reaction equilibrium towards the product side, significantly increasing the conversion rate and yield, with reports of up to 95% of the theoretical maximum. researchgate.net

Enzymatic Synthesis: The use of lipase catalysts in a solvent-free environment has demonstrated excellent enzyme stability and allows for high conversion rates to be maintained over multiple batches. researchgate.net

| Strategy | Parameter(s) | Typical Values/Conditions | Objective |

|---|---|---|---|

| Thermal Control | Temperature, Duration | 210-230°C, 5-7 hours | Drive reaction to completion |

| Stoichiometric Ratio | Sorbitol:Oleic Acid | 1:1 to 1:2 | Control ester distribution |

| Catalyst System | Type and Concentration | Acid, Base, Mixed, Neutral, Enzymatic | Improve reaction rate and product quality |

| Pressure Management | Reduced Pressure (Vacuum) | Not specified | Enhance yield by removing water byproduct |

| Process Medium | Solvent-Free System | N/A | Increase efficiency and reduce environmental impact |

Ethoxylation Processes for Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) Synthesis

Polysorbate 85 is the ethoxylated derivative of Sorbitan Trioleate. It is produced by adding ethylene (B1197577) oxide to the remaining hydroxyl groups of the sorbitan ester backbone. atamankimya.comatamanchemicals.com This process transforms the lipophilic Sorbitan Trioleate into a more hydrophilic surfactant. atamanchemicals.com

Mechanism of Ethylene Oxide Addition to Sorbitan Trioleate

The ethoxylation of Sorbitan Trioleate is an addition reaction involving the ring-opening of ethylene oxide. wikipedia.org The reaction is typically carried out at temperatures between 125°C and 175°C under basic catalysis. google.com

The mechanism proceeds as follows:

Initiation: A basic catalyst, commonly an alkali metal hydroxide like sodium or potassium hydroxide, deprotonates a free hydroxyl group on the Sorbitan Trioleate molecule, forming an alkoxide ion. google.comugr.es

Propagation: The highly nucleophilic alkoxide ion attacks one of the carbon atoms of the strained three-membered ethylene oxide ring. ugr.es This results in a nucleophilic substitution (SN2) reaction, causing the ring to open and forming a new, longer ether chain with a terminal alkoxide. ugr.es

Chain Growth: This new terminal alkoxide can then react with another ethylene oxide molecule. The process repeats, adding multiple ethylene oxide units in a polymeric chain onto the original hydroxyl site. ijrcs.org This polymerization continues until the supply of ethylene oxide is exhausted or the desired degree of ethoxylation is achieved. google.com

Termination: The reaction is terminated by neutralizing the basic catalyst, typically with an acid, which protonates the terminal alkoxide ions to form hydroxyl groups. google.com

Control of Ethylene Oxide Unit Incorporation

The number of ethylene oxide units added to the Sorbitan Trioleate molecule is a critical factor that determines the final properties of the Polysorbate 85, particularly its hydrophile-lipophile balance (HLB). For Polysorbate 85, the target is an average of 20 ethylene oxide units per molecule of sorbitan trioleate. atamankimya.comatamanchemicals.comhuanachemical.com

Control over the degree of ethoxylation is achieved through several means:

Stoichiometry: The primary method for controlling the chain length is the precise metering of the amount of ethylene oxide added to the reaction vessel relative to the amount of Sorbitan Trioleate. googleapis.com

Reaction Monitoring: The progress of the ethoxylation reaction is carefully monitored. A key control parameter is the hydroxyl (OH) number, which is measured in mg KOH equivalent per gram of the product. google.com The reaction is allowed to proceed until the OH number reaches a predetermined value that corresponds to the desired average number of incorporated ethylene oxide units. google.com

Process Conditions: Reaction temperature and catalyst concentration can influence the rate of ethoxylation, but the final average chain length is predominantly determined by the reactant ratio. The reaction is typically continued until the desired degree of alkoxylation is reached. google.comgoogleapis.com

It is important to note that ethoxylation is a polymerization process, resulting in a product with a distribution of polyoxyethylene chain lengths. Therefore, the number "20" in "polyoxyethylene (20) sorbitan trioleate" represents the average number of ethylene oxide units across all the molecules in the final product mixture. atamankimya.comatamanchemicals.com

Novel Synthetic Routes and Advanced Derivatization Approaches

Recent advancements in polymer chemistry have facilitated the development of novel synthetic routes and advanced derivatization of Sorbitan trioleate, expanding its utility beyond conventional applications. These methodologies focus on creating macromolecular structures and specialized oligomeric surfactants with tailored properties for specific research and industrial purposes.

A significant development in the derivatization of Sorbitan trioleate (commercially known as Span 85) is its use as a foundation for macromolecular copolymer stabilizers. These stabilizers are particularly valuable in the production of polymer particles in nonpolar media, an area with important industrial applications such as electrophoretic displays. nih.gov

Researchers have successfully synthesized a random copolymer based on methyl methacrylate (B99206) (MMA) and a polymerizable form of Sorbitan trioleate (M-Span 85). nih.gov This approach offers a more straightforward synthetic route compared to traditional stabilizers like poly(12-hydroxystearic acid) (PHSA). nih.gov

The synthesis process involves two main stages:

Functionalization of Sorbitan Trioleate: The commercial Sorbitan trioleate (Span 85) is first modified to introduce a polymerizable group, creating the M-Span 85 monomer. nih.gov

Copolymerization: M-Span 85 is then copolymerized with methyl methacrylate (MMA) through a free radical polymerization process. nih.govresearchgate.net This results in a random copolymer where the Sorbitan trioleate moieties act as anchor groups in nonpolar solvents, while the poly(methyl methacrylate) (PMMA) segments provide steric stabilization. nih.gov

The resulting poly(MMA-co-M-Span 85) stabilizer has demonstrated high efficacy in the dispersion polymerization of PMMA particles in nonpolar solvents. nih.gov This macromolecular stabilizer allows for the production of PMMA particles with a narrow size distribution and tunable diameters. nih.gov Furthermore, these stabilizers facilitate the transfer of water-dispersible particles into nonpolar solvents and the subsequent creation of core/shell particle architectures. nih.gov The PMMA particles produced using this stabilizer also serve as a useful model system for studying physical phenomena such as crystallization and glass transitions via quantitative confocal microscopy. nih.gov

| Property | Description | Research Finding |

| Stabilizer Type | Macromolecular Copolymer | Random copolymer of methyl methacrylate (MMA) and polymerizable sorbitan trioleate (M-Span 85). nih.gov |

| Synthesis Method | Free Radical Polymerization | Copolymerization of MMA and M-Span 85. nih.govresearchgate.net |

| Application | Dispersion Polymerization | Preparation of PMMA colloidal particles in nonpolar media. nih.gov |

| Advantages | Simplified Synthesis | Easier to synthesize compared to conventional PHSA-based stabilizers. nih.gov |

| Particle Characteristics | Controlled Morphology | Resulting PMMA particles exhibit narrow size distribution and tunable diameters. nih.gov |

| Further Applications | Advanced Material Preparation | Enables the transfer of water-dispersible particles to nonpolar solvents and the formation of core/shell particles. nih.gov |

| Model System Utility | Physical Chemistry Research | The prepared PMMA particles are suitable for studying crystallization and glass transitions. nih.gov |

Currently, there is a lack of specific, publicly available research detailing the synthesis and application of oligomeric surfactants derived directly from Sorbitan trioleate for targeted research applications. While the field of oligomeric surfactants is an active area of research, with studies focusing on the synthesis of dimeric and higher oligomeric structures from various conventional surfactants to achieve enhanced physicochemical properties, specific examples originating from Sorbitan trioleate are not well-documented in the reviewed literature. The general principle of creating oligomeric surfactants involves covalently linking two or more amphiphilic molecules, but the application of this methodology to Sorbitan trioleate remains an area for future exploration.

Mechanistic Investigations of Sorbitan Trioleate S Functionality

Interfacial Phenomena and Adsorption Mechanisms of Sorbitan (B8754009) Trioleate and Related Esters

The efficacy of sorbitan trioleate as a surfactant is determined by its behavior at the boundary between two immiscible phases, such as oil and water. This section delves into the molecular interactions and structural factors that dictate its interfacial properties.

Structural Effects of Hydrocarbon Chains on Interfacial Behavior

The structure of the hydrocarbon chains is a primary determinant of the interfacial behavior of sorbitan esters. Sorbitan trioleate is characterized by three oleic acid chains, which are 18 carbons long and contain a cis double bond. This contrasts with other sorbitan esters that may have saturated chains of varying lengths (e.g., lauric, palmitic, stearic) or a single oleate (B1233923) chain.

The presence of three long, unsaturated hydrocarbon tails in sorbitan trioleate imparts a high degree of lipophilicity, making it particularly effective in stabilizing water-in-oil (W/O) emulsions. The kink in the oleic acid chains due to the cis double bond increases the cross-sectional area of the molecule's hydrophobic portion, influencing how it packs at an interface. Compared to its saturated counterpart, sorbitan tristearate, the unsaturated chains of sorbitan trioleate lead to a less ordered and more fluidic monolayer at the interface. This increased molecular area can result in a lower collapse pressure compared to saturated monoesters. researchgate.net

In studies of sorbitan monoesters, it has been shown that increasing the length and saturation of the hydrocarbon chain enhances the hydrophobicity of the surfactant. nih.gov This generally leads to a lower interfacial tension at the critical micelle concentration (γcmc). nih.gov For sorbitan trioleate, the presence of three oleate chains significantly amplifies its hydrophobic character, resulting in a very low Hydrophile-Lipophile Balance (HLB) value, typically around 1.8. irochemical.com This low HLB value is indicative of its strong oil-solubility and its function as a W/O emulsifier. atamanchemicals.comirochemical.com

Characterization of Monomolecular Layers at Liquid-Air and Liquid-Liquid Interfaces

Monomolecular layers, or monolayers, of sorbitan esters at interfaces can be characterized using techniques such as Langmuir film balance, which measures surface pressure as a function of the area per molecule (π-A isotherms). nanoscience.com For sorbitan monoesters, these isotherms reveal that as the monolayer is compressed, the surface pressure increases until it reaches a "collapse pressure," where the film buckles and is no longer a uniform monolayer. nih.govresearchgate.net

While specific π-A isotherm data for sorbitan trioleate is not extensively available in public literature, inferences can be drawn from related compounds. For instance, sorbitan monooleate (Span 80) is known to have a larger molecular area than its saturated counterparts due to the kink in its oleic acid chain. nih.govresearchgate.net Sorbitan trioleate, with its three oleate chains, would be expected to occupy a significantly larger area per molecule at the interface. The bulky nature of the three chains would likely prevent the formation of a highly condensed film, leading to a more expanded monolayer. PubChem computes a Topological Polar Surface Area (TPSA) of 108 Ų for sorbitan trioleate, which gives an indication of the polar region's size, while the three hydrocarbon tails dominate the nonpolar aspect of its interfacial behavior. nih.gov

Studies on mixed monolayers have shown that sorbitan trioleate can form nonideal mixtures with other surfactants like polyoxyethylene sorbitan monooleate, with the nonideality influenced by factors such as ionic strength. researchgate.net

Analysis of Interfacial Tension and Critical Micelle Concentration (CMC)

Sorbitan esters are effective at reducing the interfacial tension between oil and water. researchgate.net As the concentration of the surfactant increases, the interfacial tension decreases until it reaches a plateau. The concentration at which this plateau begins is the Critical Micelle Concentration (CMC), where surfactant molecules begin to self-assemble into micelles in the bulk phase. nih.gov

For sorbitan monoesters at a water-oil interface, the CMC values are influenced by the structure of the hydrocarbon tail; surfactants with shorter or unsaturated chains tend to have higher CMC values. nih.gov As hydrophobicity increases, the CMC generally decreases. Given the highly lipophilic nature of sorbitan trioleate, its CMC in aqueous systems is expected to be extremely low.

While the aqueous CMC is difficult to determine, the CMC of sorbitan esters has been measured in non-aqueous solvents. For example, sorbitan monooleate's CMC has been determined in solvents like benzene and carbon tetrachloride. uu.nl It is plausible that sorbitan trioleate would also form reverse micelles in non-polar solvents above a certain concentration.

The following table shows comparative data for various sorbitan monoesters, illustrating the trends in their interfacial properties.

| Sorbitan Ester | Common Name | Fatty Acid Chain | Saturation | Molecular Area (at interface) | Relative CMC | Relative Hydrophobicity |

|---|---|---|---|---|---|---|

| Sorbitan Monolaurate | Span 20 | C12 | Saturated | Smaller | Higher | Lower |

| Sorbitan Monopalmitate | Span 40 | C16 | Saturated | Intermediate | Lower | Intermediate |

| Sorbitan Monostearate | Span 60 | C18 | Saturated | Larger | Lower | Higher |

| Sorbitan Monooleate | Span 80 | C18 | Unsaturated | Largest | Higher | High |

| Sorbitan Trioleate | Span 85 | 3 x C18 | Unsaturated | Very Large (inferred) | Very Low (inferred in water) | Very High |

Interfacial Adsorption Dynamics and Molecular Orientation

The process by which surfactant molecules migrate to and arrange themselves at an interface is known as adsorption dynamics. This process is crucial for the rapid stabilization of newly formed interfaces, such as during emulsification. The adsorption is typically governed by diffusion of the surfactant molecules from the bulk phase to the interface.

For sorbitan trioleate, its large, bulky structure with three hydrophobic tails will significantly influence its orientation at an oil-water interface. The hydrophilic sorbitan head group will anchor itself in the water phase, while the three oleate tails will extend into the oil phase. This orientation maximizes the reduction in free energy by removing the hydrophobic chains from contact with water. The presence of three chains, as opposed to one, creates a more substantial barrier between the oil and water phases, contributing to its effectiveness as a W/O emulsifier.

Influence on Polymer Surface Properties and Interfacial Phenomena

In multiphase polymer systems, such as immiscible polymer blends, surfactants like sorbitan trioleate can act as compatibilizers. google.comhuanachemical.com They preferentially locate at the interface between the two polymer phases, reducing the interfacial tension. ntnu.nodtic.mil This reduction in interfacial tension facilitates the dispersion of one polymer phase within the other, leading to smaller particle sizes of the dispersed phase and improved adhesion between the phases. researchgate.net

By adsorbing at the interface, sorbitan trioleate can modify the surface energy of the polymer phases. For a polymer with a high surface energy, the adsorption of a surfactant can lower it, potentially improving its compatibility with a lower surface energy polymer. The effectiveness of sorbitan trioleate in this role depends on its solubility in one or both of the polymer phases and its ability to effectively orient itself at their interface. While specific data on the effect of sorbitan trioleate on the surface energy of various polymers is limited, its general function is to reduce the thermodynamic incompatibility between dissimilar polymer chains at their boundary.

Colloidal Science Principles Governing Sorbitan Trioleate Behavior

Sorbitan trioleate's primary application is in the stabilization of colloidal systems, particularly W/O emulsions. Its performance is governed by fundamental principles of colloidal science, including steric stabilization, flocculation, and coalescence.

The primary mechanism by which non-ionic surfactants like sorbitan trioleate stabilize emulsions is steric stabilization . researchgate.netnih.gov Once adsorbed at the oil-water interface, the bulky, oil-soluble oleate chains of the sorbitan trioleate molecules form a protective layer around the water droplets. When two droplets approach each other, these layers of hydrocarbon chains begin to overlap. This overlap is thermodynamically unfavorable for two main reasons:

Mixing (Osmotic) Effect : The concentration of the polymer-like oleate chains in the overlap region increases, creating an osmotic pressure that draws solvent (oil) into the region, forcing the droplets apart.

Elastic (Entropic) Effect : The confinement of the flexible oleate chains in the overlap region reduces their conformational freedom (entropy), leading to a repulsive force.

This steric barrier physically prevents the water droplets from getting close enough to merge, a process known as coalescence . acs.orgresearchgate.net

However, a different phenomenon known as flocculation can occur, where droplets aggregate into loose clusters without losing their individual integrity. uu.nlnih.gov In W/O emulsions stabilized by sorbitan esters, flocculation can be influenced by the weak van der Waals attractive forces between droplets. While the steric layer provided by sorbitan trioleate is designed to prevent coalescence, it may not always be sufficient to prevent flocculation, especially in concentrated emulsions. Theoretical calculations and viscosity measurements have shown that flocculated W/O emulsions stabilized by sorbitan trioleate can be redispersed by applying shear forces. uu.nl The robust steric layer created by the three oleate chains of sorbitan trioleate provides a significant barrier to coalescence even if temporary flocculation occurs. uu.nl

Emulsion and Nanoemulsion Stabilization Mechanisms

Sorbitan trioleate, a non-ionic surfactant, is widely utilized for its ability to stabilize emulsion and nanoemulsion systems. ycmingya.com Its efficacy stems from its molecular structure, which consists of a hydrophilic sorbitan head and three lipophilic oleate tails. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the droplets of the dispersed phase, thereby preventing their coalescence.

Water-in-Oil (W/O) Emulsification

Sorbitan trioleate is particularly effective as a water-in-oil (W/O) emulsifier due to its low Hydrophilic-Lipophilic Balance (HLB) value, which is reported to be 1.8. huanachemical.comtreasureactives.com Materials with low HLB values are more soluble in oil than in water, a characteristic that favors the formation of W/O emulsions where water droplets are dispersed within a continuous oil phase.

The stabilization mechanism in W/O emulsions involves the anchoring of the three long, unsaturated oleate chains of the sorbitan trioleate molecule into the continuous oil phase, while the more polar sorbitan head group orients itself toward the dispersed water droplets. This arrangement creates a steric barrier that prevents the water droplets from approaching each other and coalescing. Its oil-solubility makes it an effective coupling agent and co-emulsifier, especially for mineral oil. makingcosmetics.comatamanchemicals.com The compound is particularly recommended for creating stable emulsions with vegetable oils. treasureactives.com

Research has compared the performance of different sorbitan esters in W/O emulsions, noting that sorbitan trioleate is among the most hydrophobic of these surfactants. researchgate.net This high degree of hydrophobicity contributes to its strong performance in stabilizing W/O systems.

Table 1: Properties of Sorbitan Trioleate Relevant to Emulsification

| Property | Value/Description | Reference |

|---|---|---|

| HLB Value | 1.8 | huanachemical.comtreasureactives.com |

| Chemical Nature | Non-ionic surfactant, Triester of oleic acid and sorbitol anhydrides | ycmingya.comatamanchemicals.com |

| Solubility | Soluble in mineral oil, vegetable oil, and alcohol; Insoluble in water | huanachemical.comtreasureactives.comhuanachemical.com |

| Appearance | Pale-yellow to amber viscous liquid | huanachemical.comtreasureactives.com |

| Primary Function | W/O emulsifier | huanachemical.comtreasureactives.com |

Oil-in-Water (O/W) Emulsification

While sorbitan trioleate's primary application is in W/O emulsions, it can also function as a co-emulsifier or stabilizer in oil-in-water (O/W) systems. ycmingya.comcd-bioparticles.net In O/W emulsions, it is typically used in combination with a high-HLB emulsifier. The blend of high and low HLB surfactants can create a more robust and stable interfacial film around the oil droplets.

Role in Microemulsion and Nanoemulsion Formation for Enhanced Delivery

Sorbitan trioleate and its derivatives play a crucial role in the formation of microemulsions and nanoemulsions, which are advanced delivery systems for various active compounds. nih.gov These systems consist of very small droplets, typically in the range of 10-100 nm for microemulsions, which are thermodynamically stable, and below 100 nm for nanoemulsions, which are kinetically stable. nih.govgoogle.com The small droplet size enhances the surface area for absorption and can improve the bioavailability of encapsulated substances. researchgate.net

In one study, a microemulsion was formulated using polyoxyethylene sorbitan trioleate (a derivative of sorbitan trioleate) in combination with ethanol, isopropyl myristate, and an aqueous solution. nih.gov This system was found to significantly enhance the skin delivery of resveratrol, a bioactive compound, and protect the skin against UV-induced damage. nih.gov The surfactant's structure, with its large lipophilic moiety, was key to forming a stable, oil-rich microemulsion suitable for topical application. nih.gov

Nanoemulsions and microemulsions are considered ideal vehicles for nanoencapsulation of both lipophilic active agents (in O/W systems) and hydrophilic compounds (in W/O systems). researchgate.net The role of sorbitan trioleate in these formulations is to lower the interfacial tension to an ultra-low value, which facilitates the spontaneous (in the case of microemulsions) or energy-efficient (in the case of nanoemulsions) formation of nano-sized droplets and ensures their long-term stability.

Factors Influencing Emulsion Stability (e.g., Ostwald Ripening, Flocculation, Creaming)

The stability of emulsions stabilized by sorbitan trioleate is influenced by several physical and chemical factors. Emulsions are thermodynamically unstable systems that tend to break down over time through various mechanisms, including flocculation, coalescence, creaming/sedimentation, and Ostwald ripening. cput.ac.zassu.ac.ir

Flocculation and Coalescence: Flocculation is the process where droplets aggregate without the rupture of the interfacial film, while coalescence involves the merging of these droplets into a larger one. cput.ac.za Sorbitan trioleate mitigates these processes by forming a steric barrier with its bulky oleate chains, which prevents droplets from getting close enough for van der Waals forces to cause aggregation. zenodo.org The viscoelasticity of the surfactant adsorption layer on the drop surfaces is also a major factor in preventing coalescence. zenodo.org

Creaming and Sedimentation: These are gravitational separation processes where droplets move upwards (creaming) or downwards (sedimentation) depending on the density difference between the dispersed and continuous phases. While sorbitan trioleate does not directly alter the density, the small droplet size it helps to achieve can significantly slow down these processes according to Stokes' law. Furthermore, increasing the viscosity of the continuous phase can also hinder droplet movement. ssu.ac.irscribd.com

Ostwald Ripening: This phenomenon occurs in polydisperse emulsions where smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit on larger droplets. This leads to an increase in the average droplet size over time. The composition of the interfacial film created by sorbitan trioleate can influence the rate of Ostwald ripening. A condensed, impermeable interfacial layer can retard this process by acting as a barrier to the diffusion of the dispersed phase molecules.

The concentration of the surfactant is also a critical factor; a sufficient amount is needed to fully cover the surface of all droplets. mdpi.com

Dispersion Polymerization and Particle Stabilization in Nonpolar Media

Sorbitan trioleate serves as a crucial component in stabilizing polymer particles synthesized in nonpolar media via dispersion polymerization. This technique is used to produce polymer colloids with controlled size and narrow size distribution, which are important for applications like electrophoretic displays. acs.org

In a typical dispersion polymerization in a nonpolar solvent, a stabilizer is required to prevent the aggregation of the newly formed polymer particles, which are insoluble in the continuous phase. A study reported the successful synthesis of a macromolecular copolymer stabilizer based on sorbitan trioleate for the preparation of poly(methyl methacrylate) (PMMA) particles in a nonpolar solvent. acs.org

The mechanism involves first modifying the commercial sorbitan trioleate to make it polymerizable (M-Span 85). This modified stabilizer is then copolymerized with methyl methacrylate (B99206) (MMA). The resulting random copolymer has segments that are soluble in the nonpolar medium (the oleate chains of sorbitan trioleate) and segments that can anchor to the surface of the PMMA particles. acs.org

As the PMMA chains grow during polymerization, they precipitate from the nonpolar solvent. The stabilizer adsorbs onto the surface of these nascent particles. The oleate chains extend into the nonpolar medium, providing a steric stabilization layer that prevents the particles from aggregating. This approach has been shown to produce PMMA particles with narrow size distributions and tunable diameters. acs.org

Interactions with Organoclays in Colloidal Systems

Sorbitan trioleate has been shown to effectively improve the dispersion stability of organoclays (surfactant-modified montmorillonite) in nonpolar solvents like octane. researchgate.net Organoclays are used in various applications, including as rheology modifiers and in nanocomposites, but their effectiveness depends on their ability to be fully exfoliated and dispersed in the medium.

The mechanism of interaction involves the intercalation of the nonionic sorbitan trioleate molecules into the interlayer spaces of the organoclay. researchgate.net This process is facilitated by interactions such as hydrogen bonding and ion-dipole interactions between the surfactant and the clay surface. mdpi.com

Table 2: Effect of Sorbitan Trioleate on Organoclay Dispersion

| Phenomenon | Mechanistic Explanation | Reference |

|---|---|---|

| Improved Dispersion Stability | Sorbitan trioleate enhances the stability of organoclay in nonpolar solvents. | researchgate.net |

| Intercalation | Surfactant molecules enter the interlayer space of the organoclay. | researchgate.net |

| Exfoliation | Intercalation promotes the separation of the clay layers (exfoliation). | researchgate.net |

| Particle Size Reduction | Exfoliation leads to a reduction in the size of organoclay particles. | researchgate.net |

| Increased Surface Potential | Adsorption of the surfactant increases the surface potential of the organoclay particles, contributing to electrostatic stabilization. | researchgate.net |

Crystallization Mechanisms in Sorbitan Esters and Polysorbates

The crystallization behavior of sorbitan esters, a class of non-ionic surfactants, is a critical determinant of their physical properties and functionality. This behavior is primarily investigated through techniques such as Differential Scanning Calorimetry (DSC) and X-ray diffraction, which provide insights into the thermal transitions and structural arrangements of these molecules. rsc.org A comparative approach, examining esters with different hydrocarbon tails and headgroups, is essential to elucidate the underlying mechanisms of crystallization. rsc.org

Thermotropic Behavior and Phase Transitions

The thermotropic behavior of sorbitan esters is characterized by their response to temperature changes, specifically the transitions between liquid and solid phases. Differential Scanning Calorimetry (DSC) is a key analytical method used to study this behavior by detecting thermal events such as crystallization and melting. rsc.org DSC analysis of sorbitan esters reveals distinct exothermic peaks upon cooling, corresponding to crystallization, and endothermic peaks during heating, which signify melting. rsc.org

Research comparing various sorbitan esters (commonly known as SPANs) shows a significant difference in their thermal profiles based on the nature of their fatty acid chains. rsc.org Sorbitan esters with saturated hydrocarbon tails exhibit clear crystallization and melting events. rsc.org In contrast, sorbitan esters with unsaturated tails, such as sorbitan trioleate, display markedly different behavior. rsc.orgresearchgate.net Studies using Small- and Wide-Angle X-ray Diffraction (SWAXD) on sorbitan monooleate, an analogue to sorbitan trioleate, revealed no distinct phase transition upon cooling. researchgate.net This suggests that sorbitan esters with unsaturated fatty acid chains tend to remain as isotropic liquids rather than forming a lamellar crystalline phase. researchgate.net

Liquid-state surfactants like sorbitan trioleate have been observed to suppress the crystallization of other substances they are mixed with, a behavior that is consistent with their own limited tendency to crystallize. nih.gov The physical characteristics of sorbitan trioleate, being a viscous, oily liquid at approximately 25°C with a melting point around -14°C to -23°C, further support the findings of its minimal crystallization under typical conditions. mubychem.comechemi.comanmol.org

Table 1: Thermal Behavior of Various Sorbitan Esters

| Compound | Fatty Acid Tail | Saturation | Typical Physical State | Key Thermal Behavior |

|---|---|---|---|---|

| Sorbitan Monostearate | Stearic Acid (C18) | Saturated | Solid / Waxy | Displays distinct crystallization and melting peaks. rsc.org |

| Sorbitan Monopalmitate | Palmitic Acid (C16) | Saturated | Solid | Shows clear crystallization upon cooling. nih.gov |

| Sorbitan Monolaurate | Lauric Acid (C12) | Saturated | Solid | Exhibits thermal transitions indicative of crystallization. rsc.org |

| Sorbitan Trioleate | Oleic Acid (C18:1) | Unsaturated | Liquid | Suppresses crystallization; shows no phase transition upon cooling. researchgate.netnih.gov |

Advanced Analytical Techniques for Characterization of Sorbitan Trioleate Systems

Chromatographic Separation and Compositional Analysis

Chromatographic techniques are essential for separating the intricate components of Sorbitan (B8754009) trioleate systems, allowing for detailed compositional analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the different ester fractions within Sorbitan trioleate. A common approach involves reversed-phase HPLC (RP-HPLC) using a C18 or RP-18 column, which separates components based on their hydrophobicity. chemicalbook.comresearchgate.net This method effectively separates the mixture into sorbitan mono-, di-, and tri-ester groups without the need for chemical derivatization. chemicalbook.com

The mobile phase typically consists of an isopropanol/water mixture, and by adjusting the solvent ratio, an isocratic elution can be achieved to resolve the different ester fractions. chemicalbook.comresearchgate.net While individual isomers within each fraction may not be fully resolved, the technique provides a reliable quantitative determination of the distribution of these fractions. researchgate.net This separation is crucial for quality control, as the ratio of mono-, di-, and tri-esters significantly influences the emulsifying properties of the product.

Table 1: Example of HPLC Separation Parameters for Sorbitan Esters

| Parameter | Condition | Source |

| Column | Reversed Phase C18 (RP-18) | chemicalbook.comresearchgate.net |

| Mobile Phase | Isopropanol-Water (e.g., 85:15 or 90:10 v/v) | researchgate.net |

| Detection | Refractive Index (RI) or ELSD | |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Separation | Isocratic elution | researchgate.net |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary method for determining the purity and identifying the specific components of Sorbitan trioleate, particularly its fatty acid composition. Since Sorbitan trioleate itself is not sufficiently volatile for direct GC analysis, the sample is first saponified (hydrolyzed) to break the ester bonds. atamanchemicals.com This process liberates the constituent polyols (sorbitol, 1,4-sorbitan, isosorbide) and fatty acids.

The fatty acids are typically converted into their more volatile methyl esters (FAMEs) for analysis. The GC separates these FAMEs, and the mass spectrometer identifies them based on their unique mass spectra. This allows for the precise quantification of oleic acid and the detection of other fatty acids such as palmitic, stearic, linoleic, and myristic acids, which are often present as impurities from the raw material source. nih.gov The polyol fraction can also be analyzed by GC after being converted into trimethylsilyl (TMS) derivatives. atamanchemicals.com

Table 2: Typical Fatty Acid Composition of Sorbitan Trioleate determined by Gas Chromatography

| Fatty Acid | Maximum Percentage (%) | Source |

| Myristic acid | 5.0 | nih.gov |

| Palmitic acid | 16.0 | nih.gov |

| Palmitoleic acid | 8.0 | nih.gov |

| Stearic acid | 6.0 | nih.gov |

| Oleic acid | 65.0 to 88.0 | nih.gov |

| Linoleic acid | 18.0 | nih.gov |

| Linolenic acid | 4.0 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection power of mass spectrometry, making it the gold standard for analyzing highly complex mixtures like commercial Sorbitan trioleate. spectrabase.com This technique can distinguish between esters formed from different sorbitol anhydrides, such as sorbitan and isosorbide, and identify the specific fatty acids attached.

Using HPLC with high-resolution mass spectrometry (HPLC-HRMS), a very complex pattern of stearic and palmitic acid esters alongside the expected oleic acid esters can be revealed in commercial samples. researchgate.net LC-MS is capable of achieving a clear distinction between sorbitan mono-, di-, tri-, and tetra-esters, as well as identifying ethoxylated species in related surfactant mixtures. spectrabase.comresearchgate.net This level of detailed analysis is critical for understanding the precise composition of the surfactant system, which directly impacts its performance in various applications.

Spectroscopic and Diffraction Methods for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Sorbitan trioleate. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule.

For Sorbitan trioleate, the FT-IR spectrum exhibits characteristic peaks that confirm its ester structure. Key absorptions include a broad band around 3390-3400 cm⁻¹ attributed to the stretching of the hydroxyl (O-H) group of the sorbitan moiety. researchgate.net Strong absorption bands observed around 2830-2900 cm⁻¹ are assigned to the symmetric and asymmetric C-H stretching of the long aliphatic chains of the oleic acid components. researchgate.net A prominent and sharp peak around 1710-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) group stretch, which is a definitive feature of the molecule. researchgate.netijesd.org

Table 3: Characteristic FT-IR Absorption Bands for Sorbitan Trioleate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source |

| ~3400 | Hydroxyl (-OH) | O-H Stretch | researchgate.net |

| ~2900 & ~2830 | Alkyl (-CH₂, -CH₃) | C-H Stretch | researchgate.net |

| ~1710 - 1740 | Ester (R-C=O-OR') | C=O Stretch | researchgate.net |

| ~1165 | Ester (C-O) | C-O Stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of molecules like Sorbitan trioleate. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation. nih.gov

In the ¹H NMR spectrum of Sorbitan trioleate, distinct signals corresponding to different parts of the molecule can be identified. The olefinic protons (–CH=CH–) of the oleic acid chains typically appear in the region of 5.2–5.5 ppm. nih.govniph.go.jp The protons of the sorbitan and fatty acid backbones produce a complex series of signals between approximately 0.9 and 4.4 ppm. niph.go.jp Key signals include a triplet at ~0.9 ppm corresponding to the terminal methyl (-CH₃) groups of the fatty acid chains, a broad signal at ~1.3 ppm for the methylene (-CH₂-) groups of the aliphatic chains, and a triplet at ~2.4 ppm for the methylene groups adjacent to the ester carbonyl (-CH₂C=O). niph.go.jp The various protons on the sorbitan ring structure result in a series of minor signals from approximately 3.4 to 5.0 ppm, confirming the polyol-ester linkage. niph.go.jp This detailed spectral map allows for the verification of the molecular structure and can be used to assess the degree of esterification.

Microscopic and Surface Characterization Methods

Langmuir-Blodgett Trough for Monolayer Studies at Water-Air Interface

The Langmuir-Blodgett (LB) trough is a sophisticated apparatus for the study of monomolecular layers of amphiphilic substances at a liquid-air or liquid-liquid interface. In the context of Sorbitan trioleate, which is a surface-active agent, the LB trough provides invaluable insights into its behavior at interfaces. This technique allows for the precise control and measurement of the surface pressure (π) as a function of the area occupied by each molecule (A), resulting in a surface pressure-area (π-A) isotherm. This isotherm is characteristic of the substance and reveals information about its packing behavior, phase transitions, and molecular orientation at the interface.

The process involves depositing a solution of Sorbitan trioleate in a volatile, water-insoluble solvent onto the surface of an aqueous subphase within the trough. After the solvent evaporates, a monolayer of Sorbitan trioleate molecules remains at the air-water interface. Mobile barriers are then used to compress this monolayer in a controlled manner, while a sensitive balance measures the resulting surface pressure.

Research on related sorbitan esters has demonstrated the utility of this technique. For instance, studies on monolayers composed of mixtures of sorbitan tristearate and sorbitan sesquioleate have shown surface pressures ranging from 0.9 to 67.0 mN/m. nih.gov The analysis of π-A isotherms for different sorbitan esters and their mixtures can reveal significant relationships between their structure and their interfacial properties. nih.govmdpi.com For example, the shape and position of the isotherm can provide information about the hydrophilic-lipophilic balance (HLB) of the surfactant system. nih.govmdpi.com

Table 1: Representative Surface Pressure-Area Isotherm Data for a Sorbitan Ester Mixture at the Air-Water Interface

| Area per Molecule (Ų/molecule) | Surface Pressure (mN/m) |

| 120 | 5 |

| 100 | 10 |

| 80 | 18 |

| 60 | 30 |

| 40 | 45 |

| 35 | Collapse Point |

Note: This data is representative and illustrates the type of information obtained from a Langmuir-Blodgett trough experiment with sorbitan esters.

Du Noüy Ring Method for Interfacial Tension Measurement

The Du Noüy ring method is a classic and widely used technique for measuring the surface tension of a liquid or the interfacial tension between two immiscible liquids. wikipedia.orgkruss-scientific.com This method is particularly relevant for characterizing surfactants like Sorbitan trioleate, as it directly quantifies their ability to reduce the tension at interfaces, such as an oil-water interface.

The apparatus consists of a platinum-iridium ring of precise dimensions which is brought into contact with the interface of interest. A sensitive tensiometer then measures the force required to pull the ring from the interface. wikipedia.orgkruss-scientific.com The maximum force, just before the lamella of liquid breaks, is used to calculate the interfacial tension. Correction factors are often necessary to account for the geometry of the ring and the volume of liquid lifted. wikipedia.orgkruss-scientific.com

The measurement of interfacial tension is crucial for understanding the emulsifying properties of Sorbitan trioleate. A lower interfacial tension facilitates the formation of stable emulsions by reducing the energy required to disperse one liquid phase into another. Studies on sorbitan monoesters have utilized the Du Noüy tensiometer to investigate the interfacial tensions at n-hexane-air and water-n-hexane interfaces. researchgate.net Such studies help in determining the effects of surfactant concentration and the nature of the hydrocarbon chain on the interfacial properties of the surfactant film. researchgate.net

Table 2: Illustrative Interfacial Tension Data for a Surfactant at a Water-Oil Interface as a Function of Concentration

| Surfactant Concentration (g/L) | Interfacial Tension (mN/m) |

| 0.01 | 25.2 |

| 0.1 | 15.8 |

| 1.0 | 8.5 |

| 5.0 | 4.1 |

| 10.0 | 3.9 |

Note: This data is illustrative of the trends observed when measuring the interfacial tension of a surfactant solution using the Du Noüy ring method.

Ellipsometry for Solid-Air Interface Analysis

Ellipsometry is a non-destructive and highly sensitive optical technique used to characterize thin films and surfaces. It measures the change in the polarization state of light upon reflection from a sample surface. americanlaboratory.comjawoollam.com This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light. americanlaboratory.com By analyzing these parameters using an appropriate optical model, one can determine the thickness, refractive index, and other optical properties of thin films with high precision, often at the sub-nanometer level. americanlaboratory.comjawoollam.com

Table 3: Hypothetical Ellipsometric Data for a Thin Film of Sorbitan Trioleate on a Silicon Substrate

| Wavelength (nm) | Angle of Incidence (°) | Psi (Ψ) (°) | Delta (Δ) (°) |

| 400 | 70 | 25.3 | 145.2 |

| 500 | 70 | 22.1 | 155.8 |

| 600 | 70 | 20.5 | 162.4 |

| 700 | 70 | 19.6 | 166.7 |

Note: This data is hypothetical and serves to illustrate the type of parameters measured in an ellipsometry experiment.

X-ray Photoelectron Spectroscopy (XPS) for Polymeric Surface Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing the surfaces of materials, providing information about the top 1-10 nanometers.

In the context of Sorbitan trioleate, XPS could be used to analyze surfaces that have been treated with this compound. For example, if Sorbitan trioleate is used as a coating or an additive in a polymeric material, XPS can confirm its presence on the surface and provide information about its chemical environment. The technique works by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top surface of the material being analyzed.

While specific XPS studies focused solely on Sorbitan trioleate are not prevalent in the literature, the technique is extensively used for the surface characterization of polymers and organic molecules. For instance, XPS can be used to determine the elemental composition of a surface, which for Sorbitan trioleate would primarily show peaks corresponding to carbon and oxygen. High-resolution spectra of these elements can provide information about the different chemical bonds present (e.g., C-C, C-H, C-O, O=C-O), which can be used to confirm the chemical integrity of the Sorbitan trioleate on the surface.

Table 4: Expected Elemental Composition from XPS Analysis of a Sorbitan Trioleate Film

| Element | Atomic Concentration (%) |

| Carbon (C) | ~70-75 |

| Oxygen (O) | ~25-30 |

Note: This table represents the expected elemental composition based on the molecular formula of Sorbitan trioleate (C₆₀H₁₀₈O₈).

Particle and Aggregate Sizing

Dynamic Light Scattering (DLS) for Droplet and Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive, well-established technique for measuring the size and size distribution of molecules and particles typically in the submicron region. usp.orgdrugfuture.com DLS is particularly useful for characterizing emulsions and dispersions, making it an essential tool for analyzing systems containing Sorbitan trioleate, which is often used as an emulsifier.

The technique is based on the principle of Brownian motion of particles in suspension. When a laser beam passes through a liquid containing particles, the particles scatter the light. The intensity of the scattered light fluctuates over time due to the random movement of the particles. DLS measures these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. usp.org

In systems containing Sorbitan trioleate, such as nanoemulsions, DLS is employed to determine the size distribution of the oil droplets. The particle size and polydispersity index (PDI) are critical parameters that influence the stability and performance of the emulsion. A narrow size distribution with a small PDI is generally indicative of a more stable emulsion. Research has shown that nanoemulsions formulated with Sorbitan trioleate can have droplet sizes in the nanometer range. nih.gov The tendency for some Sorbitan trioleate emulsions to break more easily under stress can also be investigated by monitoring changes in particle size over time or after exposure to stimuli. nih.gov

Table 5: Representative DLS Data for a Nanoemulsion Stabilized with Sorbitan Trioleate

| Parameter | Value |

| Mean Hydrodynamic Diameter (nm) | 150 |

| Polydispersity Index (PDI) | 0.2 |

| Standard Deviation (nm) | 30 |

Note: This data is representative of typical results obtained from DLS analysis of a nanoemulsion.

Theoretical Modeling and Computational Simulations for Sorbitan Trioleate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. For a complex system like Sorbitan (B8754009) trioleate, MD simulations can predict how the individual molecules interact and organize themselves over time, providing a view of dynamic processes that are difficult to observe experimentally.

Commercial grades of sorbitan esters like Sorbitan trioleate often exhibit structural heterogeneity. acs.orgnih.gov To efficiently simulate large systems containing these molecules, coarse-grained (CG) models are frequently employed. acs.org In a CG model, groups of atoms are represented as single "beads," reducing the computational complexity and allowing for simulations over longer timescales. acs.orgrsc.org

MD simulations are instrumental in studying the self-assembly of Sorbitan trioleate into micelles in aqueous solutions. These simulations can track the process of micellization from an initial random distribution of surfactant molecules to the formation of stable aggregates. acs.orgacs.org Key properties of these micelles can be calculated from the simulation trajectories. nih.gov

Aggregation Number (Nagg): This is the average number of surfactant molecules that form a single micelle. Simulations show that the aggregation number is influenced by the molecular structure of the surfactant. acs.orgnih.gov

Aspect Ratio: This parameter describes the shape of the micelle. An aspect ratio of 1 indicates a perfect sphere, while higher values suggest a more elongated, ellipsoidal, or cylindrical shape. acs.orgmdpi.com The shape is determined by calculating the moments of inertia of the micelle. mdpi.com

Simulations have shown that the structural heterogeneity of surfactants like sorbitan esters can significantly affect micelle properties, including their size, shape, and the solvent-accessible surface area. acs.orgnih.gov

Table 1: Simulated Micellar Properties for Different Surfactant Systems This table presents hypothetical data based on typical findings from coarse-grained MD simulations of non-ionic surfactants to illustrate the concepts.

| Surfactant System | Average Aggregation Number (Nagg) | Micelle Aspect Ratio (Imax/Imin) | Eccentricity (e) |

|---|---|---|---|

| Sorbitan Monooleate | 60 | 1.2 | 0.15 |

| Sorbitan Dioleate | 45 | 1.5 | 0.28 |

| Sorbitan Trioleate | 35 | 1.8 | 0.40 |

The interaction of Sorbitan trioleate micelles with other molecules is crucial for its application in formulations, such as for drug delivery. nih.gov MD simulations can elucidate how small molecules, like active pharmaceutical ingredients, are encapsulated within the micellar core. acs.orgnih.gov Studies on related surfactants have found that hydrophobic small molecules preferentially partition into the hydrophobic core of the micelles. acs.orgnih.gov

Furthermore, the interactions between surfactants and biomolecules, such as proteins, can be modeled. acs.orgresearchgate.net These simulations can reveal the binding sites of surfactant molecules on the protein surface and quantify the extent of these interactions. acs.org For instance, simulations have shown that multiple surfactant molecules can bind to proteins like bovine serum albumin (BSA), and that the specific structure of the surfactant influences the binding ratio and the contact area between the surfactant and the protein. acs.orgnih.gov These interactions are primarily driven by hydrophobic forces. nih.gov

Sorbitan trioleate is an effective emulsifier due to its ability to adsorb at water-oil interfaces, reducing the interfacial tension. ycmingya.comhuanachemical.com MD simulations are used to model this adsorption process and to understand the orientation and conformation of the surfactant molecules at the interface. frontiersin.orgnih.gov

These models can predict the decrease in interfacial tension as a function of surfactant concentration. acs.org The simulations show that the hydrophobic oleate (B1233923) tails of Sorbitan trioleate orient themselves into the oil phase, while the more hydrophilic sorbitan head group remains in the water phase. mdpi.com This arrangement is crucial for stabilizing emulsions. The effectiveness of the surfactant in reducing interfacial tension is related to its molecular structure and its interactions with both the water and oil phases. acs.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of theoretical detail compared to classical MD simulations. These methods are used to investigate the electronic structure of molecules, which governs their reactivity and interaction energies. aspbs.comufms.br

Quantum chemical calculations can be used to predict the reactivity of different parts of the Sorbitan trioleate molecule. By mapping the molecular electrostatic potential (MEP), regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. ufms.br This information is valuable for understanding how the surfactant will interact with other chemical species or adsorb onto surfaces. aspbs.com

For instance, DFT can be used to calculate the adsorption energy of a surfactant molecule onto a specific surface, providing insight into the strength of the interaction. journal-vniispk.ru These calculations help in understanding the fundamental mechanisms behind the surfactant's function, such as its ability to act as a corrosion inhibitor by adsorbing onto a metal surface. atamanchemicals.com By analyzing the electronic properties, quantum chemistry provides a foundational understanding that complements the larger-scale dynamic picture obtained from MD simulations. mdpi.com

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling provide essential insights into the behavior of Sorbitan Trioleate in various systems. These models help in understanding the fundamental principles governing its function as a surfactant, including its aggregation into micelles and adsorption at interfaces.

Determination of Adsorption and Micellization Free Energies

The spontaneity of micellization and adsorption processes for surfactants like Sorbitan Trioleate can be quantified by determining the change in Gibbs free energy. The standard free energy of micellization (ΔG°m) and the standard free energy of adsorption (ΔG°ads) are key thermodynamic parameters that describe these phenomena.

Micellization, the self-assembly of surfactant molecules into aggregates called micelles, occurs above a specific concentration known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which involves the transfer of the surfactant's hydrocarbon tails from the aqueous environment to the core of the micelle. wikipedia.org A negative value for ΔG°m indicates that micellization is a spontaneous process. nih.gov For non-ionic surfactants, this value can be calculated from the CMC using the equation:

ΔG°m = RTln(Xcmc)

where R is the ideal gas constant, T is the absolute temperature, and Xcmc is the CMC expressed as a mole fraction. researchgate.netsemanticscholar.org

Adsorption occurs at interfaces, such as liquid-air or liquid-solid, where surfactant molecules arrange themselves to lower the interfacial energy. The tendency for a surfactant to adsorb can be described by the standard free energy of adsorption (ΔG°ads). Similar to micellization, a more negative ΔG°ads value signifies a more spontaneous adsorption process. researchgate.net Studies on sorbitan monoesters have shown that as the hydrocarbon chain length of the oil phase increases, both ΔG°m and ΔG°ads become less negative, indicating that the processes are less spontaneous under those conditions. researchgate.net

Table 1: Illustrative Thermodynamic Parameters for Sorbitan Esters

| Parameter | Description | Typical Value Range (kJ/mol) | Spontaneity |

| ΔG°m | Standard Gibbs Free Energy of Micellization | -10 to -35 | Spontaneous (Negative Value) |

| ΔG°ads | Standard Gibbs Free Energy of Adsorption | -15 to -40 | Spontaneous (Negative Value) |

Note: This table provides typical ranges for non-ionic surfactants and is for illustrative purposes. Actual values depend on specific conditions such as temperature, solvent, and interfacial properties.

Kinetic Studies of Surface Film Formation and Stability

The formation and stability of surface films are dynamic processes crucial to the functionality of surfactants like Sorbitan Trioleate in emulsions and foams. Kinetic studies focus on the rate at which surfactant molecules migrate to an interface and form a stabilizing film. This process, known as surfactant adsorption, can be described by theoretical models that consider different transport mechanisms. researchgate.netresearchgate.net

The kinetics of micelle formation itself can be understood as a three-stage process:

Nucleation: The initial formation of small surfactant aggregates (critical nuclei). nih.gov

Growth: A rapid, diffusion-limited stage where micelles grow by incorporating more surfactant monomers. nih.gov

Equilibration: A final, slower stage where micelles adjust their size through fusion or fission to reach equilibrium. nih.gov

For non-ionic surfactants like Sorbitan Trioleate, the adsorption process at an interface is typically considered to be diffusion-limited. researchgate.netresearchgate.net This means the rate of film formation is primarily controlled by the diffusion of surfactant molecules from the bulk solution to the subsurface layer, followed by their movement to the interface itself. tau.ac.il The stability of these films is influenced by factors such as surface tension, surface viscosity, and surface elasticity, which collectively resist disturbances that could lead to film rupture or coalescence of dispersed phases. researchgate.net

Experimental data on related compounds, such as sorbitan monostearate, can illustrate the effect of surfactant concentration on interfacial properties, which is a key factor in film formation and stability.

Table 2: Surface Tension of Sorbitan Monostearate in Rapeseed Oil at 70°C

| Surfactant Concentration (wt %) | Surface Tension (mN m⁻¹) |

| 0.0 | 30.6 |

| 0.5 | 30.6 |

| 1.0 | 29.5 |

| 3.0 | 24.0 |

| 5.0 | 24.0 |

Data derived from studies on Span 60, illustrating the reduction in surface tension with increasing surfactant concentration, which drives film formation. acs.org

Monte Carlo (MC) Simulations for Colloidal Systems

Monte Carlo (MC) simulations are a powerful computational method used to model complex systems by employing random sampling to obtain numerical results. In the context of colloidal systems containing Sorbitan Trioleate, MC simulations can provide microscopic insights into the behavior of particles and interfaces that are often difficult to obtain through experimental means alone.

Modeling of Particle Capture and Membrane Fouling

Membrane fouling is a significant issue in filtration processes where particles accumulate and deposit on a membrane surface, impeding flow. nih.gov Sorbitan Trioleate, as a surfactant, can modify the surface properties of particles and membranes, thereby influencing fouling behavior. Monte Carlo simulations are utilized to model the stochastic nature of particle movement and deposition, providing a way to understand and predict fouling mechanisms. mdpi.com

In a typical MC simulation of membrane fouling, the trajectory of individual foulant particles is tracked. mdpi.com The simulation considers random particle movements (Brownian motion) alongside deterministic forces such as hydrodynamic drag and particle-membrane interaction potentials (e.g., van der Waals and electrostatic forces). The probability of a particle adsorbing onto the membrane surface or a previously deposited particle is evaluated at each step. By simulating the paths of numerous particles over time, the model can predict the formation and structure of the foulant cake layer. mdpi.com The presence of surfactants like Sorbitan Trioleate would be incorporated into the model by modifying the interaction energy parameters between particles and the membrane.

Table 3: Key Parameters in Monte Carlo Simulations of Membrane Fouling

| Parameter | Description | Role in Simulation |

| Particle Trajectory | The path of a particle, influenced by diffusion and fluid flow. | Simulated using random walks to model the stochastic movement of foulants. mdpi.com |

| Interaction Potential | The sum of attractive and repulsive forces between the particle, membrane, and other particles. | Determines the probability of a particle sticking upon collision. Surfactants modify this potential. |

| Adsorption Probability | The likelihood that a particle will attach to the membrane upon encounter. | A key variable that dictates the rate of fouling layer formation. |

| Cake Layer Structure | The porosity and arrangement of deposited particles. | An output of the simulation that relates to filtration resistance and flux decline. |

Simulation of Crystal Nucleation in Liquid Systems using Sorbitan Trioleate

Sorbitan Trioleate has been used as a surfactant in studies of crystal nucleation, the initial step in the formation of a crystalline solid from a solution or melt. acs.orgnih.gov Nucleation is a thermodynamically activated process that involves overcoming a free energy barrier to form a stable crystal nucleus. acs.org Surfactants can influence this process by adsorbing onto the surface of nascent crystals, thereby altering the interfacial energy and modifying nucleation rates.

Kinetic Monte Carlo (kMC) simulations are particularly well-suited for studying rare events like nucleation. mdpi.com In a kMC model of crystallization, molecules in a solution are represented on a lattice. The simulation proceeds by modeling the random attachment and detachment of molecules to and from growing clusters. The rates of these events are dependent on factors like the supersaturation of the solution and the interaction energies between molecules. mdpi.com

Table 4: Representative Parameters in Kinetic Monte Carlo (kMC) Simulations of Crystal Nucleation

| Parameter | Symbol | Description | Influence of Sorbitan Trioleate |

| Nucleation Rate | J | The number of critical nuclei formed per unit volume per unit time. acs.org | Can be increased by lowering the interfacial free energy. |

| Free Energy Barrier | ΔG | The energy required to form a stable nucleus of critical size. acs.org | Can be lowered by surfactant adsorption on the nucleus surface. |

| Critical Cluster Size | n | The minimum size a crystalline cluster must reach to grow spontaneously. acs.org | Can be reduced by the presence of the surfactant. |

| Attachment/Detachment Rates | k⁺, k⁻ | The rates at which molecules join or leave a crystal cluster. | Influenced by interfacial energy, which is modified by the surfactant. |

Advanced Materials Science

In the field of materials science, Sorbitan trioleate-CP is utilized for its ability to stabilize particles and create uniform dispersions in non-aqueous environments.

Synthesis of Polymer Particles and Core-Shell Systems

The synthesis of specialized polymer particles, including those with a core-shell structure, often relies on emulsion polymerization techniques. In this process, surfactants are critical for stabilizing monomer droplets and the resulting polymer particles, preventing their aggregation. Core-shell particles consist of an inner core material and an outer shell of a different material, a structure that allows for the combination of distinct properties in a single particle.

While many emulsion polymerizations occur in aqueous phases using high-HLB surfactants, the synthesis of particles in non-aqueous or inverse emulsion systems requires low-HLB surfactants like this compound. In such systems, this compound functions by stabilizing water droplets within a continuous oil phase (inverse emulsion) or by stabilizing polymer particles within a nonpolar solvent (non-aqueous dispersion polymerization).

The typical process for forming core-shell particles involves a two-stage polymerization:

Core Synthesis: A monomer is polymerized to form the core particles. This compound can stabilize these initial particles in a nonpolar medium.

Shell Formation: A second monomer is introduced and polymerized onto the surface of the core particles. The surfactant continues to ensure the stability of the growing core-shell structure, preventing agglomeration.

The effectiveness of a surfactant in these processes depends on factors such as the polarity of the monomers and the glass transition temperature of the polymers being formed. The oil solubility of this compound makes it an effective co-emulsifier and stabilizer, particularly for mineral oil and other nonpolar systems.

Functional Nanoparticles in Nonpolar Environments

Functional nanoparticles often require stabilization to prevent aggregation and maintain their desired properties, especially when dispersed in nonpolar environments for applications in lubricants, coatings, and plastics. This compound serves as an effective dispersion stabilizer for various nanoparticles, such as poly (methyl methacrylate), in non-polar solvents like hexane.

Its stabilizing action is attributed to its molecular structure. The three long, hydrophobic oleic acid chains readily adsorb to the surface of the nanoparticles, while the more hydrophilic sorbitan head group extends into the nonpolar solvent. This creates a steric barrier around the particles, physically hindering them from coming into close contact and aggregating. This mechanism is crucial for maintaining a stable, uniform dispersion of nanoparticles, which is essential for the performance of the final product. huanachemical.com

Environmental Science and Engineering

In environmental applications, this compound is investigated for its role in the cleanup of contaminated sites and for its own environmental fate.

Bioremediation of Contaminated Soils and Water

Bioremediation is an environmentally friendly approach that uses microorganisms to break down pollutants. A significant challenge in remediating sites contaminated with hydrophobic organic compounds (HOCs), such as petroleum hydrocarbons, is their low water solubility and tendency to adsorb strongly to soil particles. This makes them largely unavailable to biodegrading microorganisms.

Surfactants like this compound can be used in a technique known as Surfactant-Enhanced Bioremediation (SEB). The addition of the surfactant helps to mobilize and solubilize the trapped contaminants, facilitating their degradation.

Enhancing Bioavailability of Pollutants

The primary mechanism by which this compound enhances bioremediation is by increasing the bioavailability of hydrophobic pollutants. researchgate.net Bioavailability, in this context, refers to the fraction of a contaminant that is accessible for uptake and degradation by microorganisms.

This compound achieves this in several ways:

Desorption: It lowers the interfacial tension between the oil-based contaminant and water, helping to release or desorb the pollutant from soil particles.

Solubilization: Above its critical micelle concentration (CMC), the surfactant molecules form micelles. These micelles have a hydrophobic core that can encapsulate the nonpolar pollutant molecules, effectively dissolving them in the aqueous phase and making them accessible to microbes. huanachemical.com

Emulsification: It acts as an emulsifier, breaking down large masses of oily contaminants into smaller droplets. atamanchemicals.com This increases the surface area of the contaminant, providing greater access for microbial attack.

| Mechanism | Description | Effect on Pollutant |

|---|---|---|

| Desorption | Reduces interfacial tension between pollutant and soil, releasing bound contaminants. | Mobilizes pollutants from soil matrix into the aqueous phase. |

| Micellar Solubilization | Forms micelles that encapsulate hydrophobic pollutants within their cores. | Increases the apparent solubility of the contaminant in water. |

| Emulsification | Breaks down large, non-aqueous phase liquids into smaller, stable droplets in water. | Increases the surface area of the contaminant for microbial interaction. |

Biodegradation Pathways of Sorbitan Esters

For a surfactant to be considered environmentally friendly for use in bioremediation, it must be biodegradable itself and not contribute to long-term contamination. Sorbitan esters, including this compound, are known to be biodegradable. researchgate.net

The primary pathway for the biodegradation of sorbitan esters is through enzymatic hydrolysis. Microorganisms in soil and water produce enzymes, such as lipases and esterases, that catalyze the cleavage of the ester bonds. This initial step breaks down the this compound molecule into its constituent components: sorbitan (and its anhydrides like sorbide and isosorbide) and oleic acid.

Step 1: Enzymatic Hydrolysis:

Sorbitan trioleate + 3 H₂O ---(Lipase/Esterase)--> Sorbitan + 3 Oleic Acid

Step 2: Further Degradation: